5-Bromo-2-(pyridin-2-yl)pyrimidine
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Overview
Description
5-Bromo-2-(pyridin-2-yl)pyrimidine is a heterocyclic compound that features both pyridine and pyrimidine rings in its structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(pyridin-2-yl)pyrimidine typically involves the bromination of 2-(pyridin-2-yl)pyrimidine. One common method includes the reaction of 2-(pyridin-2-yl)pyrimidine with bromine in the presence of a suitable solvent such as acetic acid . The reaction is usually carried out at room temperature and monitored until completion.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(pyridin-2-yl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrimidine ring.
Coupling Reactions: It can undergo coupling reactions with aryl or alkyl halides in the presence of palladium catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4) in solvents such as 1,4-dioxane are typical.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2-(pyridin-2-yl)pyrimidine derivatives with various functional groups .
Scientific Research Applications
5-Bromo-2-(pyridin-2-yl)pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various biologically active compounds, including anti-fibrotic agents.
Chemical Biology: The compound is used in the design of novel heterocyclic libraries for screening potential biological activities.
Pharmaceutical Industry: It is employed in the development of new drugs targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it useful in the synthesis of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(pyridin-2-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it has been shown to inhibit collagen production in hepatic stellate cells, making it a potential anti-fibrotic agent . The exact pathways and molecular interactions depend on the specific biological context and the target molecule involved .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
5-Bromo-2-(1-piperidinyl)pyrimidine: Contains a piperidine ring instead of a pyridine ring, leading to different biological activities.
2-Amino-5-bromopyridine: Similar brominated pyridine structure but lacks the pyrimidine ring.
Uniqueness
5-Bromo-2-(pyridin-2-yl)pyrimidine is unique due to the presence of both pyridine and pyrimidine rings, which confer distinct electronic and steric properties. This dual-ring structure enhances its versatility in chemical reactions and its potential as a pharmacophore in drug design .
Properties
IUPAC Name |
5-bromo-2-pyridin-2-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3/c10-7-5-12-9(13-6-7)8-3-1-2-4-11-8/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDQWRMXMWSAQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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